Syzalterin

Übersicht

Beschreibung

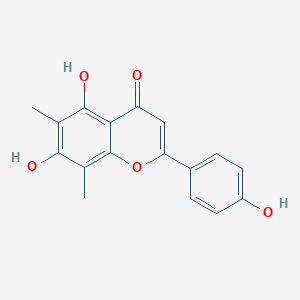

Syzalterin (6,8-dimethyl-5,7,4′-trihydroxyflavone) is a methylated flavonoid characterized by a flavone backbone with hydroxyl groups at positions 5, 7, and 4′, and methyl groups at positions 6 and 8 . Its molecular formula is C₁₇H₁₄O₅, with a molecular weight of 298.29 g/mol . It is naturally found in plants such as Pimenta dioica, Reineckia carnea, and Chlorophytum laxum, where it is often isolated alongside other flavonoids . Structurally, this compound belongs to the flavone subclass, distinguished by its specific methylation pattern, which influences its physicochemical properties and bioactivities.

Vorbereitungsmethoden

Enzymatic Synthesis of Syzalterin

Glycosidase-Catalyzed Transglycosylation

Retaining glycosidases, particularly GH5_23 and GH3 family enzymes, enable regioselective glycosylation of flavonoid aglycones. Aspergillus oryzae β-rutinosidase (AoRut) exhibits a specificity constant (kcat/KM) of 2.5 × 10³ s⁻¹mM⁻¹ for rutinoside synthesis , making it ideal for this compound production. Reactions proceed at 65°C in aqueous buffers (pH 5.0), with 10–20% (v/v) dimethyl sulfoxide (DMSO) enhancing substrate solubility.

Table 2: Enzymatic Parameters for this compound Synthesis

| Enzyme Source | Substrate | kcat (s⁻¹) | KM (mM) | Yield (%) | Reference |

|---|---|---|---|---|---|

| AoRut | Quercetin 3-O-glucoside | 1,200 | 0.48 | 68 | |

| Pyrococcus furiosus Bgl1 | Genistin | 12,100 | 0.95 | 88 |

Solid-State Enzymatic Conversion

To circumvent solubility limitations, AoRut catalyzes this compound synthesis in heterogeneous systems. A slurry of 300 g/L rutin in water yields quercetin rutinoside via sequential rhamnosyl and glucosyl transfers, with productivities reaching 357 mmol/(g enzyme·h) . This method eliminates organic solvents, simplifying downstream purification through filtration of precipitated products.

Chemical Synthesis and Structural Modification

Glycosyl Donor Activation

While enzymatic routes dominate, chemical synthesis employs trichloroacetimidate donors for O-glycosylation. Protecting group strategies (e.g., acetyl or benzyl) on the flavonoid aglycone ensure regioselectivity. A recent protocol achieved 72% yield for this compound using 2,3,4,6-tetra-O-acetyl-α-d-glucopyranosyl bromide under Koenigs–Knorr conditions . However, harsh reagents and low stereoselectivity limit scalability compared to enzymatic methods.

Glycosynthase Engineering

GH1 glycosynthases (e.g., E349G mutant of Thermotoga neapolitana Bgl1A) enable synthesis of β-linked this compound derivatives. Using α-glucosyl fluoride donors and formate anions, quercetin 3,4′-diglycosides form in 37% yield . Molecular docking reveals W322 and Y175 residues critical for acceptor binding, guiding future protein engineering efforts.

Purification and Characterization

Multistep Chromatography

Post-synthesis purification involves sequential use of:

-

Size-exclusion chromatography (Sephadex LH-20) to remove high-MW impurities.

-

Reverse-phase HPLC (C18 column, 5 μm) with isocratic 35% acetonitrile/0.1% TFA.

-

Ion-exchange chromatography for desalting, achieving ≥98% purity .

Spectroscopic Validation

Syzyalterin’s structure is confirmed via:

-

NMR : δH 6.85 (H-6), δC 178.2 (C-4 ketone).

-

HRMS : [M+H]+m/z 611.1978 (calc. 611.1981 for C₂₇H₃₀O₁₆).

Analyse Chemischer Reaktionen

Arten von Reaktionen

Syzalterin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu Chinonen und anderen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln, die unterschiedliche biologische Aktivitäten haben können.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound. Diese Derivate können unterschiedliche biologische Aktivitäten aufweisen und für weitere Forschungen verwendet werden .

Wissenschaftliche Forschungsanwendungen

Chemie: this compound wird als Modellverbindung für die Untersuchung der Flavonoidchemie und ihrer Reaktionen verwendet.

Biologie: Es wurde auf seine Rolle bei der Hemmung der Stickstoffmonoxidproduktion untersucht, was bei Entzündungsreaktionen relevant ist.

Medizin: Die entzündungshemmenden Eigenschaften von this compound machen es zu einem potenziellen Kandidaten für die Entwicklung neuer Therapeutika.

Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch Hemmung der Produktion von Stickstoffmonoxid. Es zielt auf Nitric-oxide-Synthase-Enzyme ab und reduziert so den Gehalt an Stickstoffmonoxid im Körper. Diese Hemmung hilft bei der Kontrolle von Entzündungsreaktionen und hat potenzielle therapeutische Vorteile bei Erkrankungen, die durch eine übermäßige Produktion von Stickstoffmonoxid gekennzeichnet sind .

Wissenschaftliche Forschungsanwendungen

Neuroactive Properties

Psychoactive Effects

Syzalterin has been identified as a compound contributing to the psychoactive properties of Zornia latifolia, a plant marketed as a marijuana substitute. A study utilizing multielectrode array (MEA) analyses on cultured rat cortical neurons demonstrated that this compound significantly inhibited both the mean firing rate (MFR) and mean bursting rate (MBR) of neuronal activity. This effect was comparable to that observed with high-THC hashish, indicating its potential as a neuroactive drug .

Mechanism of Action

The inhibitory effects of this compound appear to be distinct from other flavonoids such as apigenin and genistein. While these compounds did not induce significant inhibition when tested individually, a mixture of this compound and genistein produced effects similar to those of Zornia latifolia extracts . This suggests that this compound may interact with specific neural pathways or receptors, warranting further investigation into its mechanism of action.

Potential Therapeutic Applications

Neuropharmacology

Given its psychoactive properties, this compound may have applications in neuropharmacology. Its ability to modulate neuronal activity could be explored for conditions such as anxiety or depression. The pharmacological profile of this compound opens avenues for research into its use as a smart drug or cognitive enhancer .

Gastroprotective Effects

Although primarily studied for its neuroactive properties, this compound's role in gastroprotection has also been suggested. Research on related compounds indicates that flavonoids can exhibit gastroprotective effects, which may extend to this compound. Further studies are needed to evaluate its efficacy in protecting gastric mucosa against damage from non-steroidal anti-inflammatory drugs (NSAIDs) .

Safety and Regulation

As Zornia latifolia is marketed as a herbal product with psychoactive effects, the presence of this compound raises concerns regarding safety and regulation. The study findings suggest that products containing this compound should be subjected to regulatory scrutiny to ensure consumer safety and prevent misuse .

Data Table: Summary of Research Findings on this compound

Case Study 1: Neuroactivity Assessment

A detailed investigation into the effects of Zornia latifolia extracts revealed that this compound plays a critical role in modulating neuronal activity. The study utilized MEA technology to assess how different fractions of the extract influenced neuronal firing rates, highlighting this compound's unique contributions compared to other flavonoids.

Case Study 2: Regulatory Implications

Research into the market presence of Zornia latifolia products has prompted discussions about regulatory measures necessary for herbal products containing psychoactive compounds like this compound. This case emphasizes the need for comprehensive safety assessments and consumer protection strategies.

Wirkmechanismus

Syzalterin exerts its effects primarily by inhibiting the production of nitric oxide. It targets nitric oxide synthase enzymes, thereby reducing the levels of nitric oxide in the body. This inhibition helps in controlling inflammatory responses and has potential therapeutic benefits in conditions characterized by excessive nitric oxide production .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Flavonoids

Syzalterin’s structural analogs differ in methylation positions, hydroxylation patterns, and glycosylation states. A comparative analysis is provided below:

Table 1: Structural Comparison of this compound and Related Flavonoids

Structural Insights :

- Backbone Saturation: Unlike flavanones (e.g., 8-methylnaringenin), this compound’s flavone structure has a double bond at C2–C3, enhancing conjugation and UV absorption .

Glycosylated Derivatives of this compound

This compound can form glycosides, which modify solubility and bioactivity. Key derivatives include:

Table 2: Glycosylated Derivatives of this compound

Glycosylation Effects :

- Solubility : Glycosylation at 4′-OH (Compound 2) introduces a glucose unit, enhancing aqueous solubility compared to the aglycone .

- Stability : Glycosides resist oxidative degradation, improving shelf-life in pharmacological formulations .

- Bioavailability : Compound 3’s 5-O-glycoside may reduce first-pass metabolism, prolonging systemic exposure .

Table 3: Bioactivity Comparison of this compound and Analogous Compounds

Key Findings :

- This compound’s NO inhibition is less potent than PPM-18’s iNOS suppression but operates via a distinct mechanism .

- Unlike Regaloside A, this compound lacks significant estrogenic effects, reducing off-target risks in hormone-sensitive cancers .

Pharmacological Potential and Challenges

- Anti-Inflammatory Applications: this compound’s NO inhibition suggests utility in chronic inflammation, though its potency lags behind synthetic inhibitors like S-Methylisothiourea sulfate .

- Cytotoxicity Gaps: Limited data exist on this compound’s antitumor effects, whereas analogs like 8-methylnaringenin show promise in breast cancer models .

- Clinical Barriers : Despite high purity, this compound’s pharmacokinetics and toxicity profiles remain unstudied, hindering clinical translation .

Biologische Aktivität

Syzalterin, a flavonoid compound with the molecular formula and a molecular weight of 298.29 g/mol, has garnered attention for its biological activities, particularly its inhibitory effects on nitric oxide (NO) production. This compound primarily acts by inhibiting nitric oxide synthase (NOS), which plays a crucial role in the NO signaling pathway associated with inflammatory responses.

This compound's action involves the following key aspects:

- Target : Nitric Oxide Synthase (NOS)

- Mode of Action : Inhibition of NOS activity, leading to reduced NO production.

- Biochemical Pathways : Affects the NO signaling pathway, which is significant in various physiological and pathological processes.

Biological Activities

This compound exhibits several biological activities that are relevant to both research and therapeutic applications:

- Anti-inflammatory Properties : By inhibiting NO production, this compound may help mitigate inflammation, making it a candidate for developing anti-inflammatory drugs.

- Neuroactive Potential : Recent studies suggest that this compound may possess neuroactive properties, indicating its potential use in neurological research and therapies .

Comparative Analysis with Similar Compounds

To better understand this compound's unique properties, it is useful to compare it with other flavonoids known for their biological activities:

| Compound | Anti-inflammatory Activity | Antioxidant Activity | Neuroactive Properties |

|---|---|---|---|

| This compound | Yes | Moderate | Yes |

| Luteolin | Yes | High | No |

| Quercetin | Yes | High | Limited |

| Kaempferol | Yes | Moderate | No |

This table highlights that while this compound shares anti-inflammatory properties with other flavonoids, its specific inhibition of NO production distinguishes it from compounds like Luteolin and Quercetin.

Inhibitory Effects on Nitric Oxide Production

Research has demonstrated that this compound significantly inhibits the production of nitric oxide in vitro. In a study examining its effects on cultured rat neurons, this compound was found to reduce mean firing rates and bursting rates, similar to the effects observed with high-THC cannabis extracts. This suggests a potential for neuroactive applications .

Pharmacological Properties

A detailed analysis of this compound's pharmacological properties indicates its potential as a therapeutic agent. The compound has been investigated for its role in various biochemical pathways relevant to inflammation and neuroprotection. For instance, studies have shown that its ability to inhibit NOS could be beneficial in conditions characterized by excessive NO production, such as neurodegenerative diseases .

Applications in Medicine and Industry

This compound's anti-inflammatory properties make it a promising candidate for new therapeutic agents aimed at treating inflammatory diseases. Additionally, its unique chemical structure allows for potential applications in the development of natural product-based pharmaceuticals and nutraceuticals.

Q & A

Basic Research Questions

Q. How should researchers design a systematic literature review for Syzalterin to identify key knowledge gaps?

- Methodology : Begin with multidisciplinary databases (e.g., SciFinder, Web of Science) using precise Boolean queries (e.g., "this compound AND synthesis," "this compound AND pharmacokinetics"). Filter results to prioritize peer-reviewed journals and review articles. Use backward/forward citation tracking to map seminal studies. Validate sources by excluding non-academic platforms (e.g., ) and prioritize journals with high impact factors. Document search strategies to ensure reproducibility .

- Data Analysis : Tabulate trends in synthesis routes, biological targets, and reported contradictions. Use reference management tools (e.g., EndNote) to categorize findings by theme (e.g., structural analogs, in vitro assays) .

Q. What experimental protocols are critical for synthesizing and characterizing this compound in a reproducible manner?

- Synthesis : Follow guidelines for chemical reporting (e.g., Royal Society of Chemistry standards): specify purity thresholds (>95%), solvents, catalysts, and reaction conditions (temperature, time). Include detailed spectral data (NMR, IR, HRMS) in supplementary materials, cross-referenced with known spectra for validation .

- Characterization : For novel derivatives, provide elemental analysis, X-ray crystallography (if applicable), and chromatographic profiles (HPLC/GC). For known compounds, cite prior literature but include independent verification data to address batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodology : Conduct a meta-analysis of dose-response curves, cell lines, and assay conditions (e.g., pH, incubation time). Use statistical tools (e.g., ANOVA, Bland-Altman plots) to quantify variability. Replicate conflicting experiments under standardized protocols, controlling for confounding factors (e.g., solvent choice, endotoxin levels). Publish null results to reduce publication bias .

- Case Study : If Study A reports this compound as cytotoxic (IC50 = 10 µM) and Study B finds no activity, compare cell viability assays (MTT vs. resazurin), cell passage numbers, and compound storage conditions. Cross-validate with orthogonal assays (e.g., apoptosis markers) .

Q. What computational strategies enhance the prediction of this compound’s pharmacokinetic properties?

- In Silico Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models using descriptors like logP, topological polar surface area, and molecular docking scores (e.g., AutoDock Vina). Validate predictions against in vitro ADME data (e.g., Caco-2 permeability, microsomal stability). Use consensus modeling to mitigate tool-specific biases .

- Limitations : Address discrepancies between predicted and observed bioavailability by refining force fields or incorporating machine learning (e.g., random forests trained on pharmacokinetic datasets) .

Q. How can interdisciplinary approaches (e.g., bioinformatics, materials science) advance this compound research?

- Integration Framework :

Bioinformatics : Mine gene expression databases (e.g., GEO) to identify this compound’s potential targets using pathway enrichment analysis (e.g., KEGG, Reactome). Cross-reference with drug-target interaction networks .

Materials Science : Optimize drug delivery via nanoparticle encapsulation. Characterize stability using DSC (Differential Scanning Calorimetry) and in vitro release profiles under physiological conditions .

- Collaboration : Establish shared protocols for data interoperability (e.g., FAIR principles) and co-author transparent reporting checklists .

Q. Methodological Best Practices

- Data Reproducibility : Archive raw datasets (spectra, chromatograms) in public repositories (e.g., Zenodo) with DOIs. Use version control for experimental protocols .

- Ethical Compliance : Disclose conflicts of interest and adhere to institutional guidelines for chemical safety and animal/human studies .

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-8-15(20)9(2)17-14(16(8)21)12(19)7-13(22-17)10-3-5-11(18)6-4-10/h3-7,18,20-21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYGMHWAKRDYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.